molecular formula C27H21N3 B3069614 (2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene CAS No. 1403677-99-5

(2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene

Cat. No.: B3069614
CAS No.: 1403677-99-5
M. Wt: 387.5 g/mol
InChI Key: KAJFWGSNWLHOBR-UHFFFAOYSA-N
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Description

(2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene is an organic compound with the molecular formula C27H21N3. It is known for its unique structure, which includes an azidomethyl group attached to a phenyl ring, and a triphenylethene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene typically involves the reaction of 4-(bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the azidomethyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene primarily involves its azide group, which can participate in cycloaddition reactions. These reactions enable the formation of stable triazole rings, which are useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or material synthesis .

Comparison with Similar Compounds

Similar Compounds

    (2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene: Precursor in the synthesis of (2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene.

    (2-(4-(Hydroxymethyl)phenyl)ethene-1,1,2-triyl)tribenzene: Another derivative with different functional groups.

Uniqueness

The presence of the azidomethyl group in this compound makes it particularly valuable for click chemistry applications, distinguishing it from other similar compounds that may not have the same reactivity or versatility .

Properties

IUPAC Name

1-(azidomethyl)-4-(1,2,2-triphenylethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3/c28-30-29-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJFWGSNWLHOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CN=[N+]=[N-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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